tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate
Description
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 6-chloropyridin-3-ylmethoxy substituent. This structure is commonly utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors or neuroactive agents. The chloro-substituted pyridine ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the Boc group aids in protecting the piperidine nitrogen during synthetic processes .
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(20)19-8-4-5-13(10-19)21-11-12-6-7-14(17)18-9-12/h6-7,9,13H,4-5,8,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSQPVFIGBAJPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OCC2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90671521 | |
| Record name | tert-Butyl 3-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-93-3 | |
| Record name | 1,1-Dimethylethyl 3-[(6-chloro-3-pyridinyl)methoxy]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-[(6-chloropyridin-3-yl)methoxy]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90671521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 3-((6-chloropyridin-3-yl)methoxy)piperidine-1-carboxylate (CAS No. 939986-93-3) is a synthetic compound with potential biological activities that warrant detailed examination. Its molecular formula is CHClNO, and it has a molecular weight of 326.82 g/mol. This compound has garnered attention in medicinal chemistry due to its structural features, which suggest possible interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring substituted with a methoxy group linked to a chloropyridine moiety. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 326.82 g/mol |
| CAS Number | 939986-93-3 |
| Purity | Typically ≥95% |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. It has been studied for its potential as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to parasitic infections.
- Antiparasitic Activity : Research indicates that compounds similar to this compound exhibit significant antiparasitic effects, particularly against Plasmodium species, the causative agents of malaria. The structural modifications in these compounds enhance their potency against resistant strains by targeting the PfATP4 Na-ATPase, crucial for the parasite's survival .
- Metabolic Stability : The incorporation of polar functionalities in the compound has been shown to improve aqueous solubility while balancing metabolic stability. This balance is essential for maintaining effective concentrations in vivo without rapid degradation .
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into their efficacy and safety profiles:
- Study on Antiparasitic Efficacy : A study evaluated various derivatives of piperidine-based compounds against Plasmodium falciparum, demonstrating that modifications at the piperidine ring significantly impacted their EC50 values (the concentration required for 50% inhibition). For instance, certain methoxy substitutions led to enhanced activity (EC50 as low as 0.048 μM), indicating a promising therapeutic potential .
- Toxicological Assessments : Toxicological evaluations have highlighted the importance of assessing metabolic stability and toxicity profiles in drug development. Compounds similar to this compound were subjected to human liver microsome assays, revealing varied clearance rates that inform on their safety and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Variations
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Comparative Analysis of Key Properties
Substituent Effects
- Bromine (as in ) offers intermediate reactivity between chlorine and iodine in cross-coupling reactions.
- Heterocycle Differences : Pyrimidine derivatives (e.g., ) introduce additional nitrogen atoms, altering hydrogen-bonding capacity compared to pyridine-based analogs.
Functional Group Impact
- Boc vs. Carbamate Protection : The carbamate group in provides hydrolytic stability under basic conditions, whereas the Boc group is acid-labile, enabling selective deprotection .
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
